4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
Description
4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 4. The molecule also contains a pyrrolidine ring linked via an oxygen bridge to a 2,3-dihydrobenzofuran sulfonyl group. However, specific pharmacological data for this compound remain scarce in publicly available literature.
Properties
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-9-18(20-13(2)19-12)25-15-5-7-21(11-15)26(22,23)16-3-4-17-14(10-16)6-8-24-17/h3-4,9-10,15H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVIJLIVZZGISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine represents a novel class of molecules demonstrating significant biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : The compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 6.
- Functional Groups : It includes a pyrrolidine moiety linked to a benzofuran sulfonyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Benzofuran derivatives have shown promising anticancer effects. For instance, certain benzofuran-based compounds have demonstrated IC50 values as low as 11 μM against ovarian cancer cell lines .
- Antimicrobial Properties : Compounds containing benzofuran and pyrimidine structures have been noted for their antimicrobial activity against various pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant Properties : The presence of hydroxyl groups in related structures contributes to their ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Modulation : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways crucial for tumor growth and survival.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against human cancer cell lines. The results indicated significant inhibition rates across multiple cancer types, demonstrating the potential for developing new anticancer agents .
| Compound | Cancer Type | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 32 | Ovarian (A2780) | 12 | N/A |
| Compound 33 | Ovarian (A2780) | 11 | N/A |
| Compound 36 | Colon (HCT-116) | N/A | 72.14 |
| Compound 36 | Melanoma (LOX IMVI) | N/A | 72.69 |
Research Findings
Recent research highlights the potential applications of this compound:
- Antitumor Efficacy : In vitro studies have demonstrated that the compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Microbial Resistance : The antibacterial properties observed in similar structures suggest that this compound may also be effective against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogous molecules, focusing on structural features, binding affinities, and functional outcomes.
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence: The target compound’s benzofuran sulfonyl group distinguishes it from the fluorophenyl-methoxyethyl substituents in the patented TrkA inhibitor . This difference likely impacts solubility and target engagement. Benzofuran-based substituents are known to enhance metabolic stability but may reduce membrane permeability compared to smaller aryl groups.
Pyrimidine Core : Both compounds utilize pyrimidine as a central scaffold, a common feature in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets. However, the 2,6-dimethyl substitution in the target compound may sterically hinder interactions compared to pyrimidine-linked pyrazole systems in the TrkA inhibitor .
Activity and Selectivity: While the patented compound demonstrates nanomolar TrkA inhibition with high selectivity, the activity of the target molecule remains unverified. Pyrimidine derivatives with bulkier substituents (e.g., benzofuran sulfonyl) often exhibit reduced potency due to steric clashes in active sites.
Research Findings and Hypotheses
- Hypothetical Mechanism : The benzofuran sulfonyl group may confer selectivity for sulfotransferase enzymes or extracellular receptors, as seen in related benzofuran derivatives. However, this remains speculative without empirical data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
